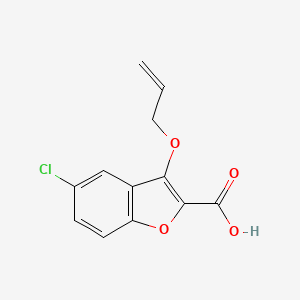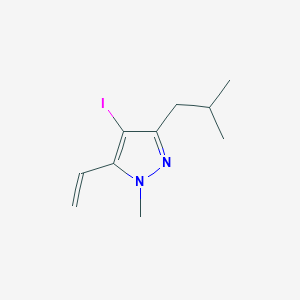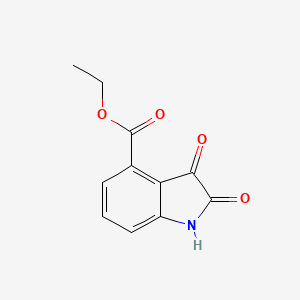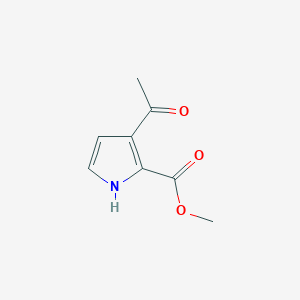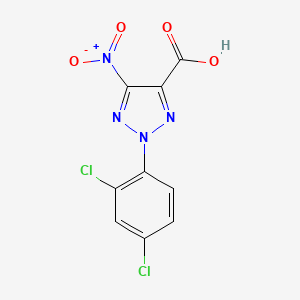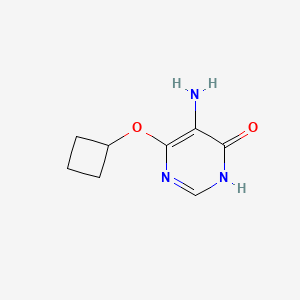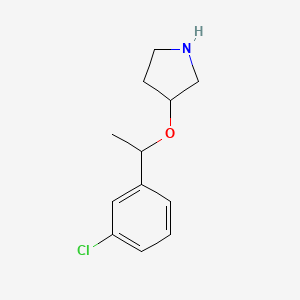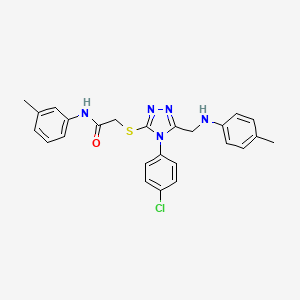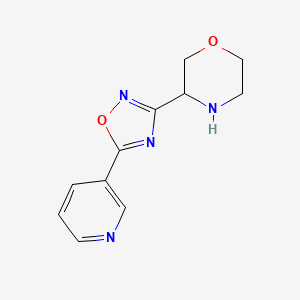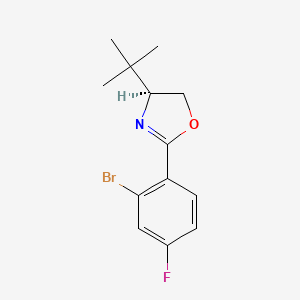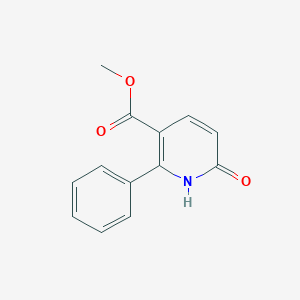
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C13H11NO3 It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate typically involves a multicomponent reaction. One common method involves the reaction of terminal alkynes, isocyanates, and malonates in the presence of a copper catalyst. The reaction proceeds through the formation of a propargylic amide intermediate, which then cyclizes to form the dihydropyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of catalytic multicomponent reactions in a controlled environment could be scaled up for industrial purposes. The reaction conditions, such as temperature, pressure, and catalyst concentration, would need to be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce more reduced forms of the compound.
Applications De Recherche Scientifique
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: Used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H11NO3 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
methyl 6-oxo-2-phenyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-11(15)14-12(10)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
Clé InChI |
XUWDFEHBFHCSTI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(NC(=O)C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


